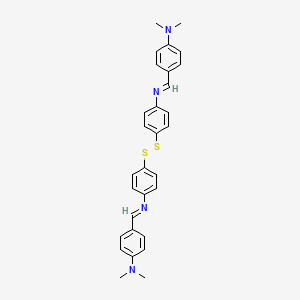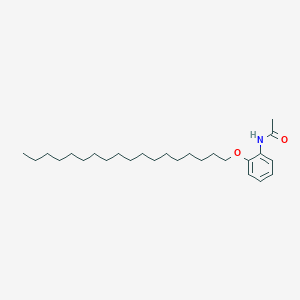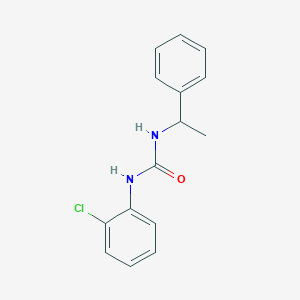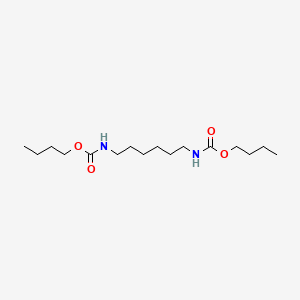
S-Benzyl N-(4-methyl-2-nitrophenyl)thiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Benzyl N-(4-methyl-2-nitrophenyl)thiocarbamate: is an organic compound with the molecular formula C15H14N2O3S and a molecular weight of 302.354 g/mol . This compound is part of a class of thiocarbamates, which are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl N-(4-methyl-2-nitrophenyl)thiocarbamate typically involves the reaction of benzyl isothiocyanate with 4-methyl-2-nitroaniline. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective purification methods.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: S-Benzyl N-(4-methyl-2-nitrophenyl)thiocarbamate can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted thiocarbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms involving thiocarbamates.
Biology:
- Investigated for its potential biological activities, including antibacterial and antifungal properties .
Medicine:
- Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry:
- Utilized in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of S-Benzyl N-(4-methyl-2-nitrophenyl)thiocarbamate involves its interaction with biological molecules through its functional groups. The nitro group can participate in redox reactions, while the thiocarbamate moiety can interact with proteins and enzymes, potentially inhibiting their function. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with various biological macromolecules .
Comparaison Avec Des Composés Similaires
- S-Benzyl N-(2-chloro-4-nitrophenyl)thiocarbamate
- S-Benzyl N-(2-chloro-5-nitrophenyl)thiocarbamate
- S-Benzyl N-(2-(trifluoromethyl)phenyl)thiocarbamate
- S-Benzyl N-(4-chloro-2-methoxyphenyl)thiocarbamate
Uniqueness: S-Benzyl N-(4-methyl-2-nitrophenyl)thiocarbamate is unique due to the presence of the 4-methyl-2-nitrophenyl group, which imparts specific chemical and biological properties. This structural variation can influence the compound’s reactivity and interaction with biological targets, making it distinct from other thiocarbamates.
Propriétés
Numéro CAS |
195140-23-9 |
|---|---|
Formule moléculaire |
C15H14N2O3S |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
S-benzyl N-(4-methyl-2-nitrophenyl)carbamothioate |
InChI |
InChI=1S/C15H14N2O3S/c1-11-7-8-13(14(9-11)17(19)20)16-15(18)21-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,18) |
Clé InChI |
UISNSONREJUYCC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)SCC2=CC=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



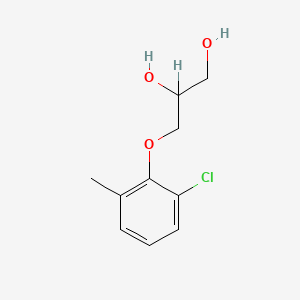


![Ethyl 6-oxospiro[2.4]heptane-5-carboxylate](/img/structure/B11952391.png)
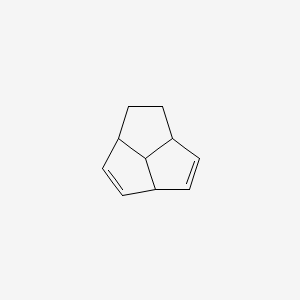
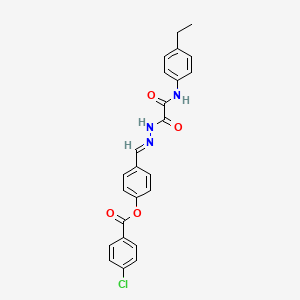
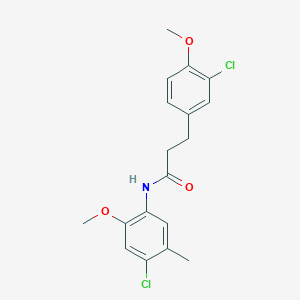
![N-[2-chloro-5-(trifluoromethyl)phenyl]octanamide](/img/structure/B11952422.png)
